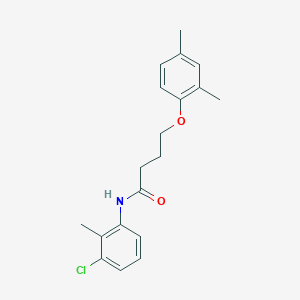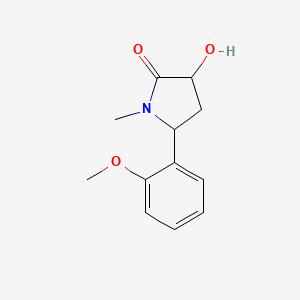![molecular formula C11H14BrFOZn B14869380 4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)
4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and stability in solution, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(N-Butyloxy)methyl]-3-fluorophenyl bromide+Zn→4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base and under an inert atmosphere.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to stabilize the metal center. The reactions are usually performed in tetrahydrofuran or other suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is a new carbon-carbon bond, resulting in a more complex organic molecule.
Scientific Research Applications
4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is used in the synthesis of biologically active compounds for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide involves the transfer of the phenyl group from the zinc center to an electrophilic substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(N-Butyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl lithium
- 4-[(N-Butyloxy)methyl]-3-fluorophenyl boronic acid
Uniqueness
Compared to similar compounds, 4-[(N-Butyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. It is less reactive than its magnesium counterpart, making it more selective in certain reactions. Additionally, its stability in tetrahydrofuran allows for easier handling and storage.
Properties
Molecular Formula |
C11H14BrFOZn |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(butoxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;;/h4,6-7H,2-3,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DLURZODRLJESQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
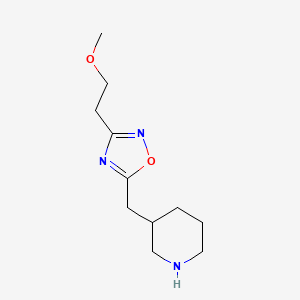
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
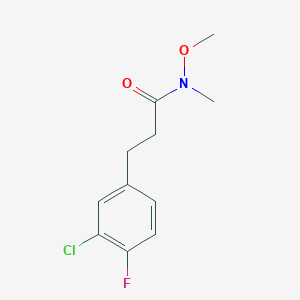
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
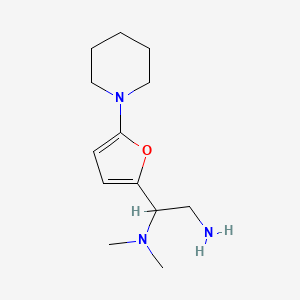
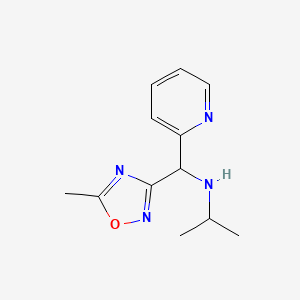
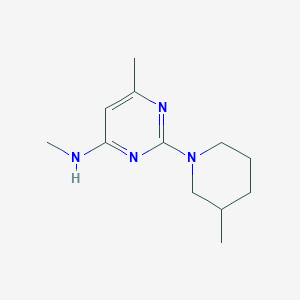
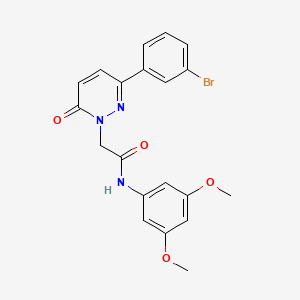
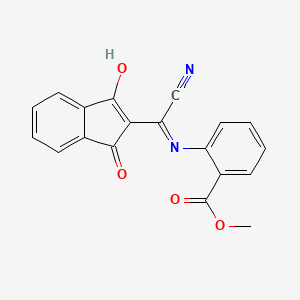
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
